molecular formula C8H14N4O3 B1436007 tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate CAS No. 942034-89-1

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate

Cat. No.: B1436007
CAS No.: 942034-89-1
M. Wt: 214.22 g/mol
InChI Key: LNJZMLNNJYPCIH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole precursor. One common method involves the reaction of tert-butyl carbamate with 5-amino-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((5-amino-1,3,4-thiadiazol-2-yl)methyl)carbamate
  • Tert-butyl ((5-amino-1,2,4-oxadiazol-3-yl)methyl)carbamate
  • Tert-butyl ((5-amino-1,3,4-triazol-2-yl)methyl)carbamate

Uniqueness

tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)10-4-5-11-12-6(9)14-5/h4H2,1-3H3,(H2,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZMLNNJYPCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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